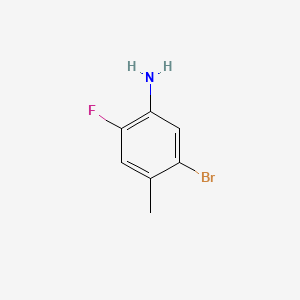

5-Bromo-2-fluoro-4-methylaniline

概要

説明

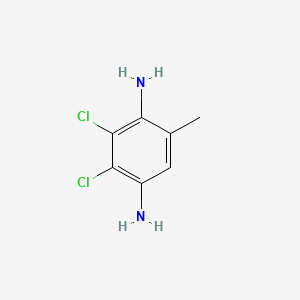

5-Bromo-2-fluoro-4-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It has a molecular weight of 204.04 . It is a yellow to brown solid or liquid at room temperature .

Synthesis Analysis

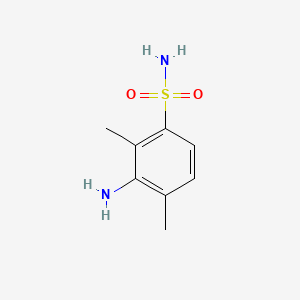

5-Bromo-4-fluoro-2-methylaniline is derived from 2-methylaniline with fluoride and bromide substituents at the 4- and 5-positions . It possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Molecular Structure Analysis

The InChI code for 5-Bromo-2-fluoro-4-methylaniline is 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 . The InChI key is VPENPNZYTNWJNP-UHFFFAOYSA-N .Chemical Reactions Analysis

5-Bromo-2-fluoro-4-methylaniline is a reagent used in the synthesis of Pan-RAF inhibitors which may be used in the treatment of cancers . It is also used to prepare 3,4-dihydro-1H- -benzothieno [2,3-c]pyran and 3,4-dihydro-1H-pyrano [3,4-b]benzofuran derivatives as non-nucleoside inhibitors of HCV NS5B RNA dependent RNA polymerase .Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-4-methylaniline is a yellow to brown solid or liquid at room temperature . The storage temperature is at room temperature .科学的研究の応用

Medicinal Chemistry and Drug Development

- MDL Compounds : 5-Bromo-4-fluoro-2-methylaniline serves as a key building block for the synthesis of MDL compounds, specifically N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives (such as MDL-800, MDL-801, and MDL-811). These compounds are activators of sirtuin 6 (SIRT6) , a lysine deacetylase that acts as a tumor suppressor .

Safety and Hazards

The safety information for 5-Bromo-2-fluoro-4-methylaniline includes the following hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

将来の方向性

5-Bromo-2-fluoro-4-methylaniline is a key ingredient for the synthesis of MDL compounds (N -phenyl-4- (phenylsulfonamido)benzenesulfonamide derivatives, MDL-800, MDL-801, and MDL-811). These MDL compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . This suggests potential future directions in cancer research and treatment.

作用機序

Target of Action

5-Bromo-2-fluoro-4-methylaniline is known to be an activator of sirtuin 6 (SIRT6) , a lysine deacetylase that acts as a tumor suppressor .

Mode of Action

The compound increases the deacetylase activity of SIRT6 by binding to an allosteric site . This binding leads to a decrease in histone levels in human hepatocellular carcinoma cells .

Biochemical Pathways

The compound is involved in the regulation of the SIRT6 pathway . By increasing the deacetylase activity of SIRT6, it affects the acetylation state of histones, which are proteins that help package DNA in the nucleus. Changes in histone acetylation can affect gene expression, potentially leading to changes in cell behavior .

Result of Action

The activation of SIRT6 and the subsequent decrease in histone levels can have significant effects at the molecular and cellular level . In particular, it can influence gene expression and potentially alter cell behavior . In the context of cancer cells, this could potentially lead to a reduction in tumor growth .

特性

IUPAC Name |

5-bromo-2-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPENPNZYTNWJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674746 | |

| Record name | 5-Bromo-2-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-4-methylaniline | |

CAS RN |

945244-29-1 | |

| Record name | 5-Bromo-2-fluoro-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945244-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)

![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)

![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)

![3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium](/img/structure/B576722.png)